Cedrene

antimicrobial selective inhibition Clostridium perfringens

Cedrene (CAS 68608-32-2), also designated as cedarwood oil terpenes, is a tricyclic sesquiterpene hydrocarbon with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol. It occurs naturally as two primary isomers—(−)-α-cedrene and (+)-β-cedrene—that differ in the position of a double bond within the cedrane skeleton.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 68608-32-2
Cat. No. B1215545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrene
CAS68608-32-2
Synonymsalpha-cedrene
beta-cedrene
cedrene
cedrone
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC=C(C(C3)C2(C)C)C
InChIInChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3
InChIKeyIRAQOCYXUMOFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cedrene CAS 68608-32-2 Procurement Guide: Chemical Identity, Natural Occurrence, and Technical Specifications


Cedrene (CAS 68608-32-2), also designated as cedarwood oil terpenes, is a tricyclic sesquiterpene hydrocarbon with molecular formula C₁₅H₂₄ and molecular weight 204.35 g/mol [1]. It occurs naturally as two primary isomers—(−)-α-cedrene and (+)-β-cedrene—that differ in the position of a double bond within the cedrane skeleton [2]. Cedrene is a major volatile constituent of cedarwood essential oils and has been reported in Aristolochiaceae species, Lonicera japonica, and other organisms . Commercial material typically appears as a colorless to yellow liquid with density approximately 0.94 g/mL, refractive index n20/D 1.496–1.506, and flash point >93 °C . This product is a naturally derived terpene mixture, not a single-molecule synthetic entity, and is primarily utilized in fragrance, flavor, and research applications.

Cedrene vs. Single-Isomer Analogs: Why α-Cedrene or β-Cedrene Alone Cannot Substitute CAS 68608-32-2 in Formulation or Research


The product identified by CAS 68608-32-2 is not a discrete single molecule but a naturally derived terpene fraction containing a variable mixture of α-cedrene, β-cedrene, thujopsene, and other sesquiterpenes [1]. Attempting to substitute this material with a single-isomer analog such as pure (−)-α-cedrene (CAS 469-61-4) or pure (+)-β-cedrene (CAS 546-28-1) introduces quantifiable differences in composition, odor profile, and biological activity [2]. Commercial cedarwood oil terpenes may contain 35–40% thujopsene in addition to cedrene isomers, creating a complex odor character that is not reproducible by individual compounds [3]. Furthermore, the relative proportions of α-cedrene and β-cedrene in natural cedarwood oils vary widely across geographic sources—Chinese cedarwood oils show α-cedrene ranging from 3.6% to 44.2% and β-cedrene from 3.5% to 11.5% . This inherent compositional variability directly impacts performance in antimicrobial assays and fragrance applications; substituting a single isomer ignores the synergistic or matrix-dependent effects of the native terpene mixture. For procurement, the key implication is that specification of CAS 68608-32-2 guarantees a defined terpene fraction profile, whereas substitution with an isolated cedrene isomer yields a fundamentally different material with non-equivalent properties.

Cedrene Quantitative Differentiation Evidence: Head-to-Head Antimicrobial, Safety, and Compositional Data vs. In-Class Analogs


Selective Antimicrobial Inhibition by α-Cedrene: Pathogen Suppression with Lactic Acid Bacteria Sparing vs. Cedrol and Other Cedarwood Constituents

In a direct comparative disk diffusion assay of compounds isolated from Juniperus virginiana leaves, α-cedrene exhibited a selective inhibitory profile distinct from cedrol and other in-class sesquiterpenes. At 2 mg/disk, α-cedrene strongly inhibited Clostridium perfringens while moderately inhibiting Escherichia coli and Streptococcus mutans, yet demonstrated no adverse effect on the growth of four tested lactic acid bacteria species (Bifidobacterium bifidum, B. longum, Lactobacillus acidophilus, L. casei) [1]. In contrast, cedrol—the corresponding sesquiterpene alcohol derived from cedrene oxidation—exhibited strong and moderate inhibition against C. perfringens at 1 mg/disk but also showed moderate and weak inhibition against S. mutans at 2 mg/disk and 1 mg/disk respectively, indicating a less selective spectrum [1].

antimicrobial selective inhibition Clostridium perfringens lactic acid bacteria gut microbiota

Cedrene Isomers Show Dose-Dependent Inhibition of C. difficile and C. perfringens at 2 mg/Disc

A study on Platycladus orientalis leaf essential oil—in which cedrene constitutes 13.6% of the total composition alongside α-pinene (18.5%) and α-cedrol (11.3%)—demonstrated that isolated cedrene isomers produce significant growth inhibition against Clostridium difficile and C. perfringens [1]. When tested individually at 2.0 mg/disc, the cedrene isomers yielded inhibition zone diameters ranging from 33.1 mm to 34.7 mm against both pathogens, while exhibiting only moderate inhibition against Escherichia coli [1]. The leaf oil containing cedrene as a major component showed strong activity at 5.0 mg/disc against C. difficile and C. perfringens, whereas the stem oil (containing no cedrene) showed no inhibitory activity against any tested intestinal bacteria [1].

antimicrobial Clostridium difficile disk diffusion essential oil intestinal pathogens

Cedrene (CAS 11028-42-5) Safety Profile: RIFM Assessment Confirms Non-Genotoxic, Non-PBT, and Skin Sensitization NESIL of 3500 μg/cm²

The Research Institute for Fragrance Materials (RIFM) published a comprehensive safety assessment of cedrene (evaluated under CAS 11028-42-5 as representative of the cedrene structural class) in 2025, covering seven human health endpoints plus environmental safety [1]. Key quantitative findings include: (i) cedrene is not genotoxic based on available data; (ii) repeated dose, reproductive, and local respiratory toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material, with cedrene exposure below the respective TTC thresholds of 0.03 mg/kg/day and 1.4 mg/day; (iii) the No Expected Sensitization Induction Level (NESIL) for skin sensitization was established at 3500 μg/cm²; (iv) cedrene is not expected to be photoirritating or photoallergenic; (v) environmental assessment found cedrene not to be Persistent, Bioaccumulative, and Toxic (PBT) per IFRA Environmental Standards, with risk quotients <1 across Europe, North America, Asia-Pacific, and Japan based on 2023 IFRA survey volume of use [1].

toxicology safety assessment RIFM fragrance ingredient skin sensitization environmental safety

Cedrene vs. Thujopsene in Cedarwood Oil Terpenes: Compositional Benchmarking for Fragrance Substitution Decisions

Cedarwood oil terpenes (CAS 68608-32-2) is a multi-component mixture in which thujopsene constitutes a significant proportion alongside α-cedrene and β-cedrene. According to industry sources, commercial cedarwood oil terpenes typically contain 35–40% thujopsene [1], with some materials reported to contain up to 50% thujopsene [2]. In contrast, purified thujopsene ex-cedarwood contains 60–75% thujopsene [2]. This compositional difference translates directly to odor profile divergence: cedarwood oil terpenes provides a complex woody character deriving from the combined presence of cedrene isomers and thujopsene, whereas high-purity thujopsene delivers a more singular, pronounced thujopsene-dominant note. For substitution purposes, fragrance practitioners recommend that 20–30% diluted thujopsene (in an odorless carrier) represents the closest approximation to cedarwood oil terpenes, though full odor equivalence is not achieved [2].

fragrance formulation terpene profile odor complexity thujopsene material substitution

GC-MS Differentiation of α-Cedrene, β-Cedrene, and Thujopsene in Cedarwood Oil: Analytical Benchmark for Quality Control

Gas chromatography-mass spectrometry (GC-MS) methods have been established to separate and identify the major isomeric constituents in cedarwood oil, including α-cedrene, β-cedrene, and thujopsene, with a total of 19 compounds identified in a single analytical run [1]. The analytical methodology provides baseline resolution of these structurally similar sesquiterpenes, enabling quantitative determination of isomer ratios in commercial cedarwood oil terpenes (CAS 68608-32-2). This analytical capability is essential for quality control and batch-to-batch consistency verification, given the documented variability of α-cedrene content from 3.6% to 44.2% across different commercial cedarwood oil sources .

analytical chemistry GC-MS isomer separation quality control cedarwood oil

Cedrene CAS 68608-32-2 Application Scenarios: Evidence-Based Use Cases in Antimicrobial Research, Fragrance Formulation, and Safety-Compliant Product Development


Microbiome-Sparing Antimicrobial Research Targeting Clostridium Pathogens

For research groups investigating selective antimicrobial agents that suppress pathogenic Clostridium species (C. perfringens, C. difficile) while preserving beneficial gut microbiota, α-cedrene—as a constituent of CAS 68608-32-2 material—offers a quantifiably distinct selectivity profile. Direct comparative data demonstrates that at 2 mg/disk, α-cedrene strongly inhibits C. perfringens and moderately inhibits E. coli and S. mutans, yet spares all four tested lactic acid bacteria species (Bifidobacterium bifidum, B. longum, Lactobacillus acidophilus, L. casei) [1]. This selectivity differentiates α-cedrene from cedrol, which exhibits inhibitory activity against S. mutans at both 1 mg/disk and 2 mg/disk doses [1]. Additionally, cedrene isomers at 2.0 mg/disc produce inhibition zones of 33.1–34.7 mm against C. difficile and C. perfringens [2]. Researchers developing next-generation antimicrobials with reduced collateral damage to commensal flora should prioritize α-cedrene over cedrol based on this quantified selectivity advantage.

Fragrance Formulation Requiring Full Cedarwood Terpene Complex Profile

Fragrance formulators seeking the authentic woody-ambery character of natural cedarwood oil terpenes should specify CAS 68608-32-2 rather than substituting with isolated single-molecule alternatives such as pure (−)-α-cedrene (CAS 469-61-4) or pure (+)-β-cedrene (CAS 546-28-1). Commercial cedarwood oil terpenes contains a complex mixture including 35–40% thujopsene in addition to α-cedrene and β-cedrene [3], a compositional profile not reproducible with single-isomer cedrene materials. If substitution is unavoidable due to regional availability constraints (e.g., EU market access limitations), industry practitioners recommend a 20–30% dilution of thujopsene in an odorless carrier as the closest approximation, though full odor equivalence is not achieved [4]. For formulations where the characteristic cedarwood complexity is critical to fragrance performance, procurement of authentic CAS 68608-32-2 material is indicated.

Safety-Compliant Cosmetic and Fragrance Product Development with Reduced Regulatory Burden

For cosmetic and personal care product developers operating under IFRA and EU cosmetic regulations, cedrene (as represented by CAS 11028-42-5) offers a favorable safety and compliance profile relative to semi-synthetic cedarwood derivatives. The 2025 RIFM safety assessment cleared cedrene for genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental PBT criteria, establishing a skin sensitization NESIL of 3500 μg/cm² [5]. In contrast, acetyl cedrene now falls under IFRA 52nd Amendment restriction standards and appears on the EU fragrance allergen list, requiring additional labeling compliance [6]. For product developers prioritizing streamlined regulatory approval and reduced allergen labeling, selection of cedrene over acetyl cedrene is supported by quantifiable differences in regulatory classification and established safety thresholds. The NESIL of 3500 μg/cm² further enables precise calculation of safe use levels in leave-on and rinse-off formulations.

Quality Control and Authenticity Verification of Cedarwood-Derived Raw Materials

For quality control laboratories and procurement departments responsible for verifying the authenticity of cedarwood oil terpenes (CAS 68608-32-2), a validated GC-MS analytical method is available for isomer separation and quantification. The method resolves α-cedrene, β-cedrene, and thujopsene with baseline separation and identifies 19 total compounds in cedarwood oil [7]. Given the documented variability of α-cedrene content ranging from 3.6% to 44.2% across commercial cedarwood oil sources , this analytical capability is essential for detecting batch-to-batch inconsistency or material adulteration. Laboratories should implement this GC-MS protocol as part of incoming material acceptance criteria to ensure that procured CAS 68608-32-2 material conforms to expected terpene distribution profiles and to distinguish authentic cedarwood oil terpenes from mislabeled single-isomer products or synthetic alternatives.

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